molecular formula C15H16N4O2S2 B5452177 6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5452177
M. Wt: 348.4 g/mol
InChI Key: VUXSDPLIVLDVJE-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. It features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the desired substituents.

    Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under reflux conditions.

    Introduction of Substituents: The ethyl, prop-2-enyl, and pyrazolylmethylsulfanyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield, as well as employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Pyrazole derivatives, thiol-containing compounds

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core.

Properties

IUPAC Name

6-ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-3-5-19-14(21)11-7-10(4-2)23-13(11)16-15(19)22-8-9-6-12(20)18-17-9/h3,6-7H,1,4-5,8H2,2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSDPLIVLDVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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